molecular formula C14H13NO2S B1609873 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester CAS No. 361336-73-4

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

Cat. No. B1609873
CAS RN: 361336-73-4
M. Wt: 259.33 g/mol
InChI Key: KXTIPIDMAUQQJF-UHFFFAOYSA-N
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Description

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .

Scientific Research Applications

Synthesis and Pharmacological Investigation

Research into structurally related compounds, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, has led to the discovery of new analgesic and anti-inflammatory agents. These compounds, synthesized through reactions involving amino groups and phenyl dithiocarbamates, have shown promising analgesic and anti-inflammatory activities with mild ulcerogenic potential, highlighting their potential as novel therapeutic agents (Gokulan et al., 2012).

Mercury Sensing in Water

Another application area is environmental sensing, where compounds like 2-[11-[(2-[[Bis-(2-ethylsulfanylethyl)amino]methyl]phenylamino)methyl]-3-hydroxy-10-oxo-10H-benzo[c]xanthen-7-yl]benzoic acid (MS5) have been developed for mercury detection in water. This red-emitting sensor exhibits both turn-on and ratiometric sensing capabilities, demonstrating high specificity and sensitivity towards Hg(II), which could be instrumental in monitoring environmental pollution (Nolan & Lippard, 2007).

Electrochemical Cleavage of Azo Bond

In the realm of electrochemistry, the study of compounds such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids has provided insights into the electrochemical reduction processes. These studies are crucial for understanding the electrochemical behavior of azo compounds and their potential applications in dye-sensitized solar cells, electrochromic devices, and environmental remediation technologies (Mandić et al., 2004).

Antimicrobial and Antiviral Research

Research on benzimidazolopeptides derived from amino acids, such as phenylalanine and methionine, has uncovered compounds with antimicrobial, anthelmintic, and cytotoxic potentials. These studies contribute to the development of new therapeutic agents for treating infections and diseases caused by pathogens and parasites (Dahiya & Pathak, 2007).

Supramolecular Polymerization

Investigations into the polymerization processes of monomers like phenyl 4-(alkylamino)benzoate have provided insights into the mechanisms of supramolecular polymerization. These studies are fundamental in designing and synthesizing new polymeric materials with tailored properties for applications in drug delivery, tissue engineering, and nanotechnology (de Greef et al., 2009).

properties

IUPAC Name

methyl 5-amino-2-phenylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTIPIDMAUQQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473806
Record name Methyl 5-amino-2-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

CAS RN

361336-73-4
Record name Methyl 5-amino-2-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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